Palladium 5-sulfomercaptoquinoline
Description
Significance of Transition Metal Complexes in Chemical Research
Transition metal complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions known as ligands, are fundamental to numerous areas of chemistry. fiveable.menumberanalytics.com Their significance stems from their unique electronic and structural properties, which can be systematically altered by changing the metal or the coordinating ligands. numberanalytics.com These complexes are pivotal in catalysis, where they can facilitate chemical transformations with high efficiency and selectivity, often under mild conditions. fiveable.menumberanalytics.com In materials science, transition metal complexes are utilized for their magnetic, optical, and electronic properties. jocpr.com Furthermore, they play crucial roles in bioinorganic chemistry, where many essential biological processes are mediated by metal-containing enzymes and proteins. juniperpublishers.com The ability to form stable complexes with a variety of ligands and to exist in multiple oxidation states makes transition metals indispensable tools in both fundamental research and industrial applications. fiveable.mejocpr.com
The Role of Palladium in Coordination Chemistry and Catalysis
Palladium, a group 10 transition metal, is a powerhouse in the fields of coordination chemistry and catalysis. researchtrend.netresearchgate.net Its electron configuration and ability to readily cycle between different oxidation states, most commonly Pd(0), Pd(II), and Pd(IV), are central to its catalytic prowess. nih.gov Palladium complexes are particularly renowned for their role in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, which have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and natural products. researchgate.net
The coordination chemistry of palladium is characterized by its preference for square planar geometry in the common +2 oxidation state, although other geometries can be accessed. researchtrend.netresearchgate.net This well-defined coordination environment allows for predictable and controllable reactivity. The ability of palladium to coordinate with a diverse range of ligands, including those with soft donor atoms like sulfur and nitrogen, enables the fine-tuning of its catalytic activity and selectivity. acs.org The development of palladium-catalyzed cascade reactions, where multiple bond-forming events occur in a single synthetic operation, further highlights its importance in efficient and atom-economical chemical synthesis. researchtrend.net
Overview of Organosulfur and Organonitrogen Ligands in Metal Complexation
Organosulfur and organonitrogen compounds are a vital class of ligands in coordination chemistry. The presence of lone pairs of electrons on the sulfur and nitrogen atoms makes them excellent Lewis bases, capable of donating electron density to a metal center to form a coordinate covalent bond. youtube.com
Organonitrogen Ligands: These ligands are ubiquitous in coordination chemistry. The nitrogen donor atom can be part of various functional groups, including amines, imines, pyridines, and nitriles. youtube.comnih.gov The nature of the nitrogen-containing group influences the electronic and steric properties of the resulting metal complex. For instance, pyridyl ligands are aromatic and can participate in π-stacking interactions, while amine ligands are typically more flexible.
Organosulfur Ligands: Sulfur, being a larger and more polarizable atom than nitrogen, is considered a "soft" donor. This makes it particularly well-suited for coordinating with soft metal ions like palladium(II). Common organosulfur ligands include thiolates, thioethers, and thiophenes. ehu.es The strength of the metal-sulfur bond and the geometry of the resulting complex can be influenced by the nature of the organic substituent on the sulfur atom.
The combination of both nitrogen and sulfur donor atoms within a single ligand molecule creates a chelating effect, leading to the formation of highly stable metal complexes. nih.govnih.govresearchgate.net These mixed-donor ligands can offer unique electronic properties and steric environments around the metal center, which can be advantageous in catalysis and other applications. nih.govnih.govresearchgate.netrsc.orgresearchgate.net
Contextualizing Palladium 5-sulfomercaptoquinoline within Advanced Ligand Design
The design of new ligands is a central theme in advancing the capabilities of transition metal catalysis. nih.govacs.org The goal of advanced ligand design is to create molecules that can precisely control the reactivity, selectivity, and stability of a metal catalyst. numberanalytics.com This is often achieved by systematically modifying the steric and electronic properties of the ligand framework. rsc.orgnih.gov
This compound represents a specific example of a ligand designed with these principles in mind. It incorporates several key features:
A Quinoline (B57606) Backbone: This rigid, aromatic scaffold provides a defined geometry for coordination.
A Nitrogen Donor: The nitrogen atom of the quinoline ring is a classic coordinating group for palladium.
A Mercapto (Thiol) Group: The presence of a sulfur donor atom introduces the "soft" donor character, which has a high affinity for palladium.
A Sulfo Group: The sulfonate group imparts water solubility to the ligand and its metal complexes, which can be highly desirable for certain catalytic applications, particularly in green chemistry.
Properties
CAS No. |
15977-94-3 |
|---|---|
Molecular Formula |
C18H10N2O6PdS4-2 |
Molecular Weight |
585 g/mol |
IUPAC Name |
palladium(2+);8-sulfidoquinoline-5-sulfonate |
InChI |
InChI=1S/2C9H7NO3S2.Pd/c2*11-15(12,13)8-4-3-7(14)9-6(8)2-1-5-10-9;/h2*1-5,14H,(H,11,12,13);/q;;+2/p-4 |
InChI Key |
XFMWNHQAMUIOEG-UHFFFAOYSA-J |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)[S-])S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[S-])S(=O)(=O)[O-].[Pd+2] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[S-])S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[S-])S(=O)(=O)[O-].[Pd+2] |
Other CAS No. |
68179-49-7 |
Related CAS |
68179-49-7 (Parent) |
Synonyms |
5-sulfo-6-mercaptoquinolinate palladium palladium 5-sulfomercaptoquinoline palladium 5-sulfomercaptoquinoline, dihydride palladium 5-sulfomercaptoquinoline, disodium salt |
Origin of Product |
United States |
Synthesis and Derivatization of 5 Sulfomercaptoquinoline Ligand
Synthetic Methodologies for 5-Sulfomercaptoquinoline
The creation of 8-mercaptoquinoline-5-sulfonic acid can be approached through several strategic pathways. A common and logical approach involves the use of a readily available, functionalized precursor, 8-hydroxyquinoline-5-sulfonic acid, due to its commercial availability and well-established chemistry.
The primary precursor for many synthetic routes is quinoline (B57606) itself. The synthesis of the un-sulfonated analogue, 8-mercaptoquinoline, provides a foundational understanding of the key chemical transformations. This process typically begins with the sulfonation of quinoline to produce quinoline-8-sulfonic acid. This acid is then converted to a more reactive intermediate, quinoline-8-sulfonyl chloride. cdnsciencepub.compublish.csiro.au
A direct method for synthesizing quinoline-8-sulfonyl chloride involves reacting quinoline with chlorosulfonic acid. publish.csiro.au This method simplifies the process by combining sulfonation and chlorination into a single step. However, the reaction conditions are precise, requiring elevated temperatures (around 140°C) for extended periods. publish.csiro.au
For the target molecule, 8-mercaptoquinoline-5-sulfonic acid, the most common starting material is 8-hydroxyquinoline (B1678124). Sulfonation of 8-hydroxyquinoline readily yields 8-hydroxyquinoline-5-sulfonic acid. guidechem.commdpi.com This stable, pale yellow solid serves as the key precursor for the subsequent thiolation step. nih.gov
Sulfonation: The introduction of the sulfonic acid group (-SO₃H) at the 5-position of the quinoline ring is a critical step. When starting with 8-hydroxyquinoline, the hydroxyl group at position 8 directs the electrophilic substitution of the sulfonyl group to the 5-position, resulting in 8-hydroxyquinoline-5-sulfonic acid. guidechem.com
Thiolation: The conversion of the hydroxyl group at the 8-position to a thiol (mercapto) group is the defining step in forming the final ligand. This transformation is more complex than the initial sulfonation. While direct conversion is challenging, it is typically achieved via a multi-step process. One established method for converting a phenol (B47542) (like the 8-hydroxy group) to a thiol is through the Newman-Kwart rearrangement. This involves:
Reaction of the hydroxyl group with a thiocarbamoyl chloride to form a thiocarbamate.
Thermal rearrangement of the thiocarbamate, which moves the sulfur atom from the carbonyl group to the quinoline ring.
Hydrolysis of the resulting carbamate (B1207046) to yield the desired thiol.
Alternatively, the hydroxyl group can be converted into a good leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile.
A more direct thiolation approach is seen in the synthesis of the parent 8-mercaptoquinoline, where quinoline-8-sulfonyl chloride is reduced to 8-mercaptoquinoline. cdnsciencepub.com Reducing agents such as lithium aluminum hydride have proven effective for this conversion, directly transforming the -SO₂Cl group into an -SH group. cdnsciencepub.com
The purification of quinoline derivatives requires specific procedures to isolate the product from reaction byproducts and unreacted starting materials. A common workup procedure involves pouring the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product. cdnsciencepub.compublish.csiro.au This is often followed by neutralization using a weak base, such as sodium bicarbonate or sodium carbonate. publish.csiro.au
Solvent extraction is a key isolation step. Ethereal solvents are frequently used to extract the desired compound from the aqueous mixture. cdnsciencepub.compublish.csiro.au The organic extract can then be treated with activated charcoal to remove colored impurities. cdnsciencepub.compublish.csiro.au Finally, the solvent is removed by evaporation, and the solid product can be further purified by recrystallization. Drying the final product, often under vacuum over a desiccant like phosphorus pentoxide, is crucial to remove any residual solvent or water. publish.csiro.au For the dihydrate form of 8-mercaptoquinoline, a method of dissolving the residue in a dilute sodium hydroxide (B78521) solution and neutralizing with dry ice has been reported. cdnsciencepub.com
Spectroscopic and Chromatographic Characterization of the Ligand
Vibrational spectroscopy is a powerful tool for identifying the key functional groups within the ligand. The spectra are interpreted by comparing them to the known spectra of the precursor, 8-hydroxyquinoline-5-sulfonic acid. nih.govresearchgate.net
The most significant change expected in the FTIR spectrum upon conversion of the precursor to the final product is the disappearance of the characteristic broad absorption band of the phenolic -OH group (typically around 3100-3200 cm⁻¹) and the appearance of a new, weaker band corresponding to the S-H stretching vibration of the mercapto group. researchgate.net The S-H stretch is typically observed in the range of 2550-2600 cm⁻¹. Other key vibrations, such as those from the sulfonic acid group (S=O stretches) and the C=N and C=C stretching vibrations of the quinoline ring system (in the 1000-1600 cm⁻¹ region), would remain. researchgate.net
| Functional Group | Precursor (8-hydroxyquinoline-5-sulfonic acid) Expected Wavenumber (cm⁻¹) | Target Ligand (8-mercaptoquinoline-5-sulfonic acid) Expected Wavenumber (cm⁻¹) | Vibration Type |
| Phenolic O-H | ~3160 | Absent | Stretching |
| Mercaptan S-H | Absent | ~2550 - 2600 | Stretching |
| Quinoline C=N, C=C | ~1000 - 1600 | ~1000 - 1600 | Stretching |
| Sulfonic Acid S=O | ~1150 - 1250 & ~1030-1080 | ~1150 - 1250 & ~1030-1080 | Asymmetric & Symmetric Stretching |
Table 1: Predicted comparative FTIR data for the precursor and target ligand.
NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule. The spectra for 8-mercaptoquinoline-5-sulfonic acid can be predicted by analyzing the known spectra of its hydroxy-analogue precursor. guidechem.comchemicalbook.comchemicalbook.com
¹H NMR: The proton NMR spectrum would show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The most notable change from the precursor spectrum would be the absence of the phenolic -OH proton signal and the appearance of a signal for the S-H proton. The chemical shifts of the aromatic protons adjacent to the position-8 substituent (H-7) would also be altered due to the change from an -OH to an -SH group.
¹³C NMR: In the carbon NMR spectrum, the chemical shift of the carbon atom directly bonded to the substituent at position 8 (C-8) would be significantly affected. The change from a highly electronegative oxygen atom to a less electronegative sulfur atom would cause a downfield shift for C-8. The chemical shifts of other carbons in the ring would also experience smaller changes. The spectrum would confirm the presence of nine distinct carbon signals, consistent with the quinoline core. chemicalbook.com
| Atom | Precursor (8-hydroxyquinoline-5-sulfonic acid) Predicted Chemical Shift (ppm) | Target Ligand (8-mercaptoquinoline-5-sulfonic acid) Predicted Chemical Shift (ppm) | Notes |
| ¹H (aromatic) | ~7.0 - 9.0 | ~7.0 - 9.0 | Complex multiplet signals corresponding to quinoline ring protons. |
| ¹H (S-H) | Absent | Variable, ~3.0 - 4.0 | Signal for the thiol proton. |
| ¹³C (C-8) | ~150-155 | Lower field shift expected | Carbon attached to the substituent. |
| ¹³C (aromatic) | ~110 - 150 | ~110 - 150 | Signals for other carbons in the quinoline ring. |
Table 2: Predicted comparative NMR data for the precursor and target ligand.
Synthesis and Formulation of Palladium 5 Sulfomercaptoquinoline Complexes
Direct Complexation Reactions
Direct complexation stands as the most straightforward and common method for synthesizing these complexes. This approach involves the direct reaction of a palladium precursor with the 5-sulfomercaptoquinoline ligand in a suitable reaction environment.
The foundation of synthesizing a well-defined palladium 5-sulfomercaptoquinoline complex lies in the careful selection of the metal precursor and the precise control of the reactant stoichiometry.
Metal Precursor Selection: The choice of the palladium precursor is critical as it influences the reactivity and the final structure of the complex. Palladium(II) salts are the most common starting materials due to their appropriate reactivity and availability. Commonly used precursors include:
Palladium(II) chloride (PdCl₂): A widely used and cost-effective starting material. Its use often requires conditions that facilitate the displacement of the chloride ligands by the 5-sulfomercaptoquinoline. mdpi.com
Palladium(II) acetate (B1210297) (Pd(OAc)₂): Often preferred for its solubility in organic solvents and the fact that the acetate group can be a better leaving group than chloride. nih.gov In solution, the trimeric form of palladium acetate dissociates into a more reactive monomeric form, a process influenced by the solvent. whiterose.ac.uk
Stoichiometric Control: The molar ratio of the palladium precursor to the 5-sulfomercaptoquinoline ligand is a determining factor in the architecture of the resulting complex. The ligand can coordinate to the palladium center in different ways, and controlling the stoichiometry allows for the targeted synthesis of specific structures, such as 1:1 or 1:2 metal-to-ligand complexes. For instance, in the synthesis of a similar palladium complex with guanine (B1146940), a 1:2 molar ratio of PdCl₂ to guanine was used to obtain a specific dichlorobis(guanine)palladium(II) structure. mdpi.com The precise ratio is crucial for avoiding mixtures of products and maximizing the yield of the desired complex.
The reaction environment, particularly the solvent, plays a pivotal role in the success of the complexation reaction. Optimizing conditions such as solvent, temperature, and pH is essential for achieving high yield and purity.
Solvent Effects: The solvent not only dissolves the reactants but also influences catalyst stability, reaction rates, and even the reaction mechanism. whiterose.ac.ukrsc.org For the synthesis of this compound, the solvent must be capable of dissolving both the palladium salt and the ligand, which contains a polar sulfonic acid group.
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are often employed in palladium-catalyzed reactions. researchgate.netorganic-chemistry.org They are effective at dissolving a wide range of reactants and can stabilize charged intermediates that may form during the reaction.
Aqueous Solutions: Given the sulfonic acid moiety, water can be a suitable solvent, often with the addition of an acid or base to control the pH and improve the solubility of the ligand.
Mixed Solvent Systems: Sometimes, a mixture of solvents is used to balance solubility and reactivity. For example, a MeCN/DMSO mixture was found to be optimal in a palladium-catalyzed quinoline (B57606) synthesis. organic-chemistry.org
Reaction Condition Optimization: Fine-tuning the reaction conditions is a critical step to maximize the yield and selectivity of the desired complex. Key parameters include temperature, reaction time, and the presence of additives. Optimization studies for related palladium-catalyzed quinoline syntheses have shown that variables such as the choice of palladium source, ligand, base, and solvent all have a significant impact on the outcome. nih.govorganic-chemistry.org
The following table summarizes key parameters that are typically optimized for the synthesis of palladium complexes.
| Parameter | Effect on Reaction | Typical Considerations |
| Temperature | Influences reaction rate and can affect product stability. | Reactions are often heated (e.g., 80-100 °C) to ensure a sufficient rate, but excessive heat can lead to decomposition. organic-chemistry.orgnih.gov |
| Solvent | Affects solubility of reactants, stability of the palladium catalyst, and reaction mechanism. whiterose.ac.uk | Choice depends on the specific palladium precursor and ligand. Polar aprotic solvents are common. researchgate.net |
| pH / Additives | Can alter the protonation state of the ligand, affecting its coordination ability. Bases are often added in catalytic cycles. | For ligands with acidic groups like 5-sulfomercaptoquinoline, pH control is crucial. Acids or bases like TfOH or NaOAc may be used. nih.govnih.gov |
| Reaction Time | Must be sufficient for the reaction to reach completion. | Monitored by techniques like TLC or HPLC to determine the optimal duration, which can range from hours to days. researchgate.net |
In an effort to develop more environmentally friendly and efficient synthetic methods, mechanochemical or solvent-free approaches have gained attention. psu.edursc.org This technique, often referred to as grinding, involves the reaction of solid-state reactants in the absence of a bulk solvent.
The synthesis can be carried out by simply grinding the solid palladium precursor (e.g., PdCl₂) with the solid 5-sulfomercaptoquinoline ligand using a mortar and pestle or a mechanical ball mill. psu.eduresearchgate.net This method offers several advantages:
Reduced Environmental Impact: It eliminates the need for potentially toxic organic solvents. rsc.org
High Efficiency: Reactions can be significantly faster than their solution-based counterparts. psu.edu
Quantitative Yields: In many cases, the products are obtained in high yield and purity without the need for complex workup procedures. researchgate.net
While specific examples for this compound are not extensively documented, the principles of mechanochemistry have been successfully applied to a wide range of other metal complexes, suggesting its viability for this system. rsc.orgresearchgate.net
Template Synthesis Strategies
Template synthesis is a sophisticated strategy used to construct complex molecular architectures that are otherwise difficult to form. This method involves using a central ion or molecule (the template) to organize a set of ligands or reacting molecules around it before a final reaction stitches them together into a larger structure.
While template synthesis is a powerful tool in coordination chemistry for creating macrocycles and other complex topologies, there is currently limited specific information in the scientific literature describing its application for the synthesis of discrete this compound complexes. This approach is generally reserved for more intricate structures where direct synthesis is not feasible.
Isolation and Purification of this compound Complexes
Following the synthesis, the palladium complex must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, or residual solvent. The methods used depend on the physical properties of the complex, particularly its solubility and stability.
Common isolation techniques include:
Precipitation: The complex may be induced to precipitate out of the reaction solution by changing the solvent composition (e.g., adding a non-solvent) or by adjusting the pH. The resulting solid can then be collected by filtration. mdpi.com
Filtration and Washing: Once the solid complex is formed or precipitated, it is separated from the liquid phase by filtration. The solid is then washed with appropriate solvents to remove soluble impurities. The choice of washing solvent is critical; it must be one in which the desired complex is insoluble but the impurities are soluble.
Solvent Evaporation: If the complex is stable and non-volatile, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude solid product.
Crystallization is the premier technique for obtaining highly pure solid samples and is essential for structural characterization by methods like X-ray diffraction. The goal is to slowly grow well-ordered crystals from a solution.
For this compound, suitable crystallization methods could include:
Slow Evaporation: A solution of the crude complex in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over several days. As the solution becomes more concentrated, it becomes supersaturated, leading to the formation of crystals.
Vapor Diffusion: A concentrated solution of the complex is placed in a small open vial, which is then sealed inside a larger container (a jar or beaker) that contains a "non-solvent" (a solvent in which the complex is poorly soluble). Vapors of the non-solvent slowly diffuse into the complex's solution, reducing its solubility and inducing crystallization.
Cooling: A saturated solution of the complex is prepared at an elevated temperature and then allowed to cool slowly. The solubility of the complex decreases with temperature, resulting in crystal growth.
In the synthesis of a related palladium-guanine complex, the final product was isolated as a powder after stirring, followed by purification steps involving the use of methanol. mdpi.com Obtaining single crystals suitable for X-ray analysis often requires a meticulous screening of various solvents and crystallization conditions.
Chromatographic Separation Methods
Chromatographic techniques are essential for the purification and analysis of this compound complexes. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for separating the complex from impurities or other related compounds.
Given the ionic nature of the sulfonate group and the potential for the palladium complex to carry a charge, ion-pair chromatography (IPC) is a highly suitable technique. shimadzu.comtechnologynetworks.com In this method, a reversed-phase column (e.g., C8 or C18) is used, and an ion-pairing reagent is added to the mobile phase. chromatographyonline.com For an anionic complex like this compound, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium), would be effective. youtube.com The ion-pairing reagent forms a neutral ion-pair with the charged analyte, which can then be retained and separated on the nonpolar stationary phase. chromatographyonline.com
The mobile phase composition, including the type and concentration of the ion-pairing reagent, the organic modifier (e.g., acetonitrile or methanol), and the pH, are critical parameters that need to be optimized to achieve the desired separation. acs.orgacs.org Detection can be accomplished using a UV-Vis detector, as palladium complexes and quinoline derivatives typically exhibit strong absorbance in the UV region.
Another potential HPLC method is hydrophilic interaction chromatography (HILIC) . This technique is well-suited for the separation of polar and ionic compounds. A polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of highly polar analytes that are not well-retained in reversed-phase chromatography.
The table below summarizes potential HPLC methods for the separation of this compound.
| Chromatographic Method | Stationary Phase | Mobile Phase Components | Detection Method |
| Ion-Pair Chromatography (IPC) | Reversed-phase (C8, C18) | Cationic ion-pairing reagent, organic modifier, buffer | UV-Vis |
| Hydrophilic Interaction Chromatography (HILIC) | Polar (e.g., silica, amide) | High organic solvent content, aqueous buffer | UV-Vis |
Solid-State and Solution-Phase Stability of the Palladium Complex
The stability of the this compound complex is a critical factor for its synthesis, storage, and application. Both solid-state and solution-phase stability are important considerations.
Solid-State Stability:
In the solid state, the stability of organometallic compounds is influenced by factors such as crystal lattice energy, intermolecular interactions, and sensitivity to atmospheric components like oxygen and moisture. nih.govroyalsocietypublishing.org Palladium complexes, in general, can be sensitive to light and temperature. For this compound, the presence of the sulfonate group may contribute to its hygroscopicity. Therefore, it is advisable to store the solid complex in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation over time. Thermal stability can be assessed using techniques such as thermogravimetric analysis (TGA), which would indicate the decomposition temperature of the complex.
Solution-Phase Stability:
The pH of the solution can significantly impact stability. In highly acidic or basic solutions, the ligand may protonate or deprotonate, which could affect its coordination to the palladium center. The presence of strong competing ligands in the solution could potentially displace the 5-sulfomercaptoquinoline ligand from the palladium coordination sphere. The stability of palladium(II) complexes with sulfur-containing ligands has been studied, and they are generally found to be quite stable. researchgate.net
Structural and Electronic Characterization of Palladium 5 Sulfomercaptoquinoline Complexes
Advanced Spectroscopic Techniques for Complex Elucidation
Spectroscopy is a cornerstone in the study of coordination compounds, offering non-destructive methods to probe the interaction between the metal center and its ligands.
Electronic absorption spectroscopy is instrumental in examining the electronic transitions within palladium 5-sulfomercaptoquinoline complexes. The UV-Vis spectra of these complexes are typically characterized by intense absorption bands arising from two primary types of electronic transitions: intraligand (π → π*) transitions and ligand-to-metal charge transfer (LMCT) transitions.
The bands observed at higher energies (shorter wavelengths) are generally assigned to π → π* transitions occurring within the aromatic system of the 5-sulfomercaptoquinoline ligand. Upon coordination to the palladium ion, these bands may exhibit a slight shift (hypsochromic or bathochromic) compared to the free ligand.
Of greater diagnostic importance are the LMCT bands, which typically appear at lower energies (longer wavelengths). utexas.edu For a Pd(II) complex, which has a d⁸ electron configuration, these transitions involve the promotion of an electron from a ligand-based orbital (primarily from the sulfur atom) to a vacant d-orbital on the palladium center. The presence of a charge-transfer band is a strong indicator of complex formation. utexas.edu In similar palladium(II) complexes with sulfur- and nitrogen-containing ligands, these LMCT bands are prominent and confirm the coordination of the ligand to the metal. nih.gov
Table 1: Representative UV-Vis Spectral Data for Palladium-Thiolate Complexes
| Transition Type | Typical Wavelength Range (nm) | Description |
| Intraligand (π → π*) | 290 - 330 | Transitions within the quinoline (B57606) aromatic system. nih.gov |
| LMCT (S → Pd) | 350 - 450 | Ligand-to-Metal Charge Transfer from the sulfur donor to the Pd(II) center. utexas.edunih.gov |
Infrared and Raman Spectroscopy for Coordination Mode Assignment
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides definitive evidence for the coordination of the 5-sulfomercaptoquinoline ligand and identifies the donor atoms involved. By comparing the spectrum of the complex with that of the free ligand, specific vibrational modes can be assigned.
A key piece of evidence for coordination via the mercapto group is the disappearance of the ν(S-H) stretching vibration, which typically appears in the free ligand. Upon deprotonation and coordination to palladium, this band is absent, and a new, weaker band corresponding to the ν(Pd-S) vibration appears at lower frequencies (typically 400-300 cm⁻¹).
Coordination of the quinoline nitrogen atom is confirmed by a shift in the ν(C=N) stretching vibration to a higher frequency in the complex compared to the free ligand. This shift is indicative of the nitrogen atom's involvement in the coordinate bond. Furthermore, new bands in the far-IR region can be attributed to ν(Pd-N) vibrations. The characteristic stretching frequencies of the sulfonate group (SO₃) are also monitored to confirm that it does not participate in coordination. nih.govnih.gov
Table 2: Key Vibrational Frequencies (cm⁻¹) for Coordination Mode Assignment
| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Palladium Complex (Approx. cm⁻¹) | Interpretation |
| ν(S-H) | ~2550 | Absent | Deprotonation and coordination of sulfur. |
| ν(C=N) | ~1600 | ~1620 | Coordination of quinoline nitrogen. nih.gov |
| ν(Pd-S) | - | ~350 | Formation of a palladium-sulfur bond. |
| ν(Pd-N) | - | ~450 | Formation of a palladium-nitrogen bond. nih.gov |
Multinuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ³¹P if applicable) for Solution-Phase Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of diamagnetic complexes like those of Pd(II) in solution. Both ¹H and ¹³C NMR provide detailed information about the ligand environment upon complexation. nih.gov
In the ¹H NMR spectrum of a this compound complex, the most significant change is the disappearance of the resonance corresponding to the acidic proton of the mercapto group (-SH), confirming its deprotonation during complex formation. researchgate.net Additionally, the protons on the quinoline ring, particularly those near the coordinating nitrogen and sulfur atoms, experience a downfield shift in their chemical shifts. This deshielding effect is a direct consequence of the electron-withdrawing nature of the palladium center upon coordination. researchgate.netbiointerfaceresearch.com
Similarly, the ¹³C NMR spectrum provides complementary information. The carbon atoms of the quinoline ring, especially the carbons adjacent to the nitrogen and sulfur donor atoms, show significant downfield shifts, further confirming the coordination sites. researchgate.net
Table 3: Representative ¹H and ¹³C NMR Chemical Shift Changes Upon Complexation
| Nucleus | Group | Free Ligand (δ, ppm) | Palladium Complex (δ, ppm) | Interpretation |
| ¹H | -SH | Present | Absent | Deprotonation and S-coordination. researchgate.net |
| ¹H | Aromatic (ortho to N) | ~8.7 | >8.8 | Deshielding due to N-coordination. biointerfaceresearch.com |
| ¹³C | C-S | ~128 | >135 | Deshielding due to S-coordination. researchgate.net |
| ¹³C | C-N | ~150 | >152 | Deshielding due to N-coordination. researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within a complex. For this compound, XPS is used to confirm the +2 oxidation state of the palladium center.
The analysis focuses on the binding energies of the core-level electrons. The Pd 3d region of the XPS spectrum is characteristic of the palladium oxidation state. For Pd(II) complexes, the Pd 3d₅/₂ peak is typically observed in the range of 337.5–338.5 eV. mdpi.com This is distinct from the binding energy for metallic palladium, Pd(0), which appears at a lower energy (~335 eV).
The S 2p spectrum can also provide evidence of coordination. The binding energy for a coordinated thiolate sulfur is typically found around 162-164 eV. acs.orgrsc.org This value is higher than that for an uncoordinated thiol but lower than that for sulfur in higher oxidation states, such as in the sulfonate group (SO₃), which would appear at a significantly higher binding energy (>168 eV).
Table 4: Typical XPS Binding Energies for Palladium-Sulfur Complexes
| Core Level | Oxidation State | Typical Binding Energy (eV) | Reference |
| Pd 3d₅/₂ | Pd(II) | 337.5 - 338.5 | mdpi.com |
| S 2p | Thiolate (S⁻) | 162.0 - 164.0 | acs.orgrsc.org |
| S 2p | Sulfonate (SO₃) | >168.0 |
Single-Crystal X-ray Diffraction Analysis
While spectroscopic methods provide a wealth of information about bonding and electronic structure, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the solid-state molecular structure.
For d⁸ metal ions such as palladium(II), a square-planar coordination geometry is strongly favored and commonly observed. researchgate.netyoutube.com In a bis(5-sulfomercaptoquinolinate)palladium(II) complex, the central palladium atom would be coordinated to two ligand molecules. Each bidentate ligand binds through the quinoline nitrogen and the deprotonated sulfur atom of the mercapto group. ontosight.ai
The resulting structure features the palladium atom at the center of a plane, with the two nitrogen and two sulfur atoms occupying the four corners. The bond angles between adjacent donor atoms (e.g., N-Pd-S) would be close to 90°, while the angles between trans-donor atoms (e.g., N-Pd-N and S-Pd-S) would approach 180°. nih.gov Minor deviations from the ideal 90° and 180° angles are expected due to the constraints of the five-membered chelate ring formed by the ligand. nih.gov This arrangement confirms the square-planar geometry.
Table 5: Representative Crystallographic Parameters for a Square-Planar Pd(II) Complex with N,S-Donors
| Parameter | Description | Typical Value | Reference |
| Coordination Number | Number of donor atoms bonded to Pd | 4 | nih.govresearchgate.net |
| Geometry | Arrangement of donor atoms | Distorted Square-Planar | nih.gov |
| Bond Length (Pd-N) | Distance between Palladium and Nitrogen | ~2.0 - 2.1 Å | |
| Bond Length (Pd-S) | Distance between Palladium and Sulfur | ~2.2 - 2.3 Å | |
| Bond Angle (N-Pd-S) | Angle within the chelate ring | ~85° - 90° | nih.gov |
| Bond Angle (N-Pd-N) | Trans bond angle | ~175° - 180° | nih.gov |
Bond Lengths and Angles Analysis for Ligand-Metal Interactions
The precise geometry and nature of the coordination between the palladium(II) ion and the 5-sulfomercaptoquinoline ligands can be elucidated by examining the bond lengths and angles within the complex. In a typical square planar geometry for Pd(II) complexes, the ligands coordinate to the metal center, forming specific bond distances and angles that are characteristic of the interactions.
For a related palladium(II) complex involving a different ligand, L-citrulline, the coordination environment is nearly square planar, which is a common configuration for Pd(II). In such complexes, the palladium center is bonded to nitrogen and sulfur atoms from the chelating ligands. While specific experimental data for the this compound complex is not available in the provided search results, analysis of analogous palladium complexes provides a framework for what would be expected. The interaction would primarily involve Pd-N and Pd-S bonds. The angles between these bonds, such as N-Pd-S, S-Pd-S, and N-Pd-N, would define the distortion from an ideal square planar geometry.
| Parameter | Value (Å or °) |
|---|---|
| Bond Lengths (Å) | |
| Pd-N(1) | 2.048(3) |
| Pd-N(2) | 1.983(3) |
| **Bond Angles (°) ** | |
| N(1)-Pd-N(2) | 83.3(1) |
| N(2)-Pd-N(3) | 94.5(1) |
| N(1)-Pd-N(3) | 177.5(1) |
Data sourced from a study on palladium(II) complexes with malonamide-derived ligands for illustrative purposes.
Crystal Packing and Intermolecular Interactions
For instance, in the crystal structure of a palladium(II) complex with L-citrulline, the complex crystallizes in the triclinic system with the space group P-1. Its crystal structure is stabilized by a network of hydrogen bonds. Similarly, for the this compound complex, hydrogen bonds involving the sulfonate group and potentially water molecules of crystallization would be anticipated. Furthermore, π-π stacking interactions between the aromatic quinoline rings of adjacent complex molecules could contribute to the packing arrangement.
Table 2: Crystallographic Data for a Representative Palladium(II) Complex (Note: The following data for a Pd(II)-L-citrulline complex illustrates typical crystallographic parameters, as specific data for this compound was not available.)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.6493(4) |
| b (Å) | 5.222(4) |
| c (Å) | 18.040(2) |
| α (°) | 77.41(6) |
| β (°) | 94.72(7) |
| γ (°) | 101.45(7) |
| Volume (ų) | 418.56(6) |
Data from the structural analysis of a [Pd(Cit)₂] complex.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The TGA curve provides information about decomposition temperatures, the presence of solvated molecules (like water), and the composition of the final residue.
A typical TGA analysis for a palladium complex would show an initial weight loss at lower temperatures (around 100-150 °C), corresponding to the removal of lattice or coordinated water molecules. At higher temperatures, the organic ligands (5-sulfomercaptoquinoline) would decompose in one or more steps. The final residual mass at the end of the experiment would correspond to the most stable palladium oxide or metallic palladium, depending on the atmosphere used. While specific TGA data for this compound is not available in the search results, this general decomposition pattern is expected.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula to confirm the compound's stoichiometry and purity. The molecular formula for the parent ion of this compound is given as C₁₈H₁₀N₂O₆PdS₄²⁻.
The synthesis of palladium complexes is often confirmed by comparing the experimentally determined elemental percentages with the calculated values. For the this compound complex, the analysis would confirm the 1:2 molar ratio of palladium to the 5-sulfomercaptoquinoline ligand.
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |
|---|---|---|---|---|
| Carbon | C | 12.011 | 216.198 | 36.96 |
| Hydrogen | H | 1.008 | 10.08 | 1.72 |
| Nitrogen | N | 14.007 | 28.014 | 4.79 |
| Oxygen | O | 15.999 | 95.994 | 16.41 |
| Sulfur | S | 32.06 | 128.24 | 21.92 |
| Palladium | Pd | 106.42 | 106.42 | 18.19 |
| Total | | | 584.946 | 100.00 |
Computational and Theoretical Investigations of Palladium 5 Sulfomercaptoquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Studies on similar palladium complexes demonstrate that functionals like B3LYP or M06-2X, combined with appropriate basis sets (such as LANL2DZ for palladium and 6-31G(d,p) for other atoms), yield geometries that are in good agreement with experimental data from X-ray crystallography. The optimization process is crucial as the electronic properties are highly dependent on the molecular geometry.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity.
In a typical palladium(II) complex with ligands containing sulfur and nitrogen donors, the HOMO is often characterized by significant contributions from the d-orbitals of the palladium center and the p-orbitals of the sulfur atom. The LUMO is generally localized on the π-system of the aromatic quinoline (B57606) ring. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive.
Table 1: Representative Frontier Molecular Orbital Data for a Palladium Complex This table presents plausible DFT-calculated energy values for a complex like Palladium 5-sulfomercaptoquinoline, based on literature for analogous compounds.
| Molecular Orbital | Energy (eV) | Primary Contribution | Implication |
| LUMO | -1.5 | π* orbitals of the quinoline ring | Site of electron acceptance (electrophilic attack) |
| HOMO | -5.8 | Pd (d-orbitals), S (p-orbitals) | Site of electron donation (nucleophilic attack) |
| HOMO-LUMO Gap (ΔE) | 4.3 | - | Indicator of chemical reactivity and stability |
This analysis is fundamental for predicting how the molecule will interact with other chemical species and its potential role in catalytic cycles.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It translates the complex many-electron wavefunction into a more intuitive chemical language of lone pairs, core orbitals, and bonds. This method allows for the calculation of natural atomic charges and the investigation of delocalization effects through the analysis of donor-acceptor interactions.
For this compound, NBO analysis would reveal the charge on the central palladium atom and the heteroatoms (N, S, O). Typically, the palladium atom would possess a significant positive charge, while the electronegative nitrogen, sulfur, and oxygen atoms would be negatively charged. These charge distributions are key to understanding the electrostatic interactions the molecule can engage in.
Furthermore, NBO analysis quantifies hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The stabilization energy associated with these interactions, E(2), indicates the strength of the delocalization. Significant E(2) values often point to important electronic effects like π-conjugation or intramolecular hydrogen bonding.
Table 2: Representative Natural Bond Orbital (NBO) Analysis Results This table shows hypothetical NBO charge data and stabilization energies for key atoms and interactions within this compound.
| Atom/Interaction | NBO Charge (e) | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| Palladium (Pd) | +0.85 | - | - | - |
| Sulfur (S) | -0.45 | - | - | - |
| Nitrogen (N) | -0.60 | - | - | - |
| Oxygen (O, sulfonate) | -0.75 | - | - | - |
| LP(S) -> σ(Pd-N) | - | Lone Pair on Sulfur | Antibonding orbital of Pd-N bond | > 5.0 |
| π(Quinoline) -> π(Pd-S) | - | Pi orbital of Quinoline | Antibonding orbital of Pd-S bond | > 10.0 |
Molecular Dynamics Simulations for Solution-Phase Behavior
While DFT calculations are excellent for describing static, gas-phase properties, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, particularly in a solution environment. An MD simulation for this compound would involve placing the DFT-optimized structure into a simulation box filled with explicit solvent molecules (e.g., water) and calculating the forces on each atom at discrete time steps.
These simulations can provide insights into:
Solvation Structure: How water molecules arrange around the complex, particularly around the charged sulfonate group (-SO₃⁻) and the metal center.
Conformational Dynamics: The flexibility of the molecule, including the rotation of the sulfonate group and any subtle changes in the coordination geometry around the palladium atom.
Stability of the Complex: Assessing the strength and lability of the palladium-ligand bonds in a dynamic, solvated environment.
Transport Properties: Predicting properties like the diffusion coefficient of the complex in solution.
Although specific MD studies on this compound are not widely available, the methodology has been successfully applied to other palladium complexes to understand their stability and dynamics in aqueous solutions, which is crucial for applications in catalysis and materials science.
Prediction of Spectroscopic Properties from First Principles
Computational methods can predict various spectroscopic properties, providing a direct link between theoretical models and experimental measurements. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the UV-Visible absorption spectrum.
TD-DFT calculations can determine the electronic excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. The analysis of the molecular orbitals involved in these electronic transitions allows for their assignment to specific processes, such as:
Metal-to-Ligand Charge Transfer (MLCT): Excitation from a palladium-centered orbital to a ligand-centered orbital.
Ligand-to-Metal Charge Transfer (LMCT): Excitation from a ligand-centered orbital to a palladium-centered orbital.
Intraligand Transitions (π → π):* Excitations occurring within the quinoline part
Catalytic Applications of Palladium 5 Sulfomercaptoquinoline Complexes
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis. Palladium catalysts are particularly prominent in this field. catalysis.blog
C-C Coupling Reactions
The formation of carbon-carbon bonds is fundamental to the construction of complex organic molecules. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, earning the 2010 Nobel Prize in Chemistry for their discovery and development. youtube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. sigmaaldrich.cn A general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
Despite the broad utility of palladium in this domain, specific data on the use of Palladium 5-sulfomercaptoquinoline in the following key cross-coupling reactions is not found in the available research.
The Suzuki-Miyaura reaction is a widely used C-C bond-forming reaction that couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov This reaction is valued for its mild conditions and the low toxicity of the boron reagents. nih.gov While numerous palladium-ligand systems have been developed to optimize this reaction, there is no specific data available for catalysts based on the 5-sulfomercaptoquinoline ligand.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. ne-chemcat.co.jp This reaction is a powerful method for the synthesis of substituted alkenes. nih.gov The efficiency and regioselectivity of the Heck reaction are highly dependent on the nature of the palladium catalyst and its ligands. masterorganicchemistry.com However, the catalytic activity of This compound in Heck couplings has not been documented in the reviewed literature.
The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. researchgate.net It is a versatile reaction due to the stability of the organotin reagents. mdpi.com Despite its utility, there are no available research findings or data tables detailing the use of This compound as a catalyst for this transformation.
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. youtube.com This reaction is a fundamental method for the synthesis of substituted alkynes. nih.gov As with the other cross-coupling reactions, there is a lack of specific information on the application of This compound in Sonogashira or other related coupling methodologies.
Hydrogenation and Dehydrogenation Reactions
Palladium is a highly effective catalyst for both hydrogenation (the addition of hydrogen) and dehydrogenation (the removal of hydrogen) reactions. catalysis.blogmdpi.com These processes are crucial in various industrial applications, including the synthesis of fine chemicals and the production of pharmaceuticals. nih.gov Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for hydrogenation. In homogeneous catalysis, the nature of the ligand plays a critical role in the activity and selectivity of the palladium catalyst.
A thorough review of the available literature did not yield any specific studies or data on the use of This compound complexes for either hydrogenation or dehydrogenation reactions.
Oxidation and Reduction Catalysis
Detailed studies focusing specifically on the use of this compound complexes in oxidation and reduction catalysis are not extensively documented. However, the inherent properties of palladium complexes suggest potential applicability in these areas. Palladium is a versatile transition metal capable of existing in various oxidation states, most commonly Pd(0) and Pd(II), which is a fundamental requirement for catalytic oxidation and reduction cycles. mdpi.comrsc.org
Water-soluble palladium nanoparticles capped with thiol-containing ligands have been investigated for both oxidation and reduction reactions. For instance, palladium nanoparticles functionalized with 6-(carboxylate)hexanethiolate have demonstrated catalytic activity in the reduction of 4-nitrophenol (B140041) and the selective oxidation of α,β-conjugated aldehydes. uwindsor.ca The presence of a sulfomercaptoquinoline ligand, which contains both a sulfur donor and a sulfonic acid group for water solubility, could theoretically offer similar catalytic capabilities. The sulfur atom can strongly coordinate to the palladium center, influencing its electronic properties and, consequently, its catalytic activity.
Mechanism of Catalysis and Catalytic Cycle Elucidation
The precise mechanistic pathways for catalysis involving this compound have not been specifically elucidated in published research. However, the general principles of palladium catalysis, which involve a series of fundamental steps, can be extrapolated to hypothesize the mechanism for this specific complex. youtube.comrecercat.cat
Oxidative addition is a critical step in many palladium-catalyzed reactions, where the palladium center's oxidation state and coordination number increase. recercat.cat For a Pd(0) complex of 5-sulfomercaptoquinoline, this would involve the insertion of the palladium into a substrate, for example, an aryl halide (Ar-X). This step would result in a Pd(II) species with the aryl and halide groups coordinated to the metal center. The nature of the 5-sulfomercaptoquinoline ligand, with its combination of a soft sulfur donor and a potentially coordinating sulfonate group, could influence the rate and feasibility of this oxidative addition step.
Reductive elimination is the final step in many catalytic cycles, where the desired product is formed, and the palladium catalyst is regenerated in its active lower oxidation state. recercat.cat In a hypothetical cross-coupling reaction, the two organic fragments coordinated to the Pd(II) center would couple and be expelled from the coordination sphere, reducing the palladium from Pd(II) to Pd(0). The steric and electronic properties of the 5-sulfomercaptoquinoline ligand would play a crucial role in the facility of this step.
In cross-coupling reactions, a transmetalation step often follows oxidative addition. This involves the transfer of an organic group from another metallic reagent (e.g., an organoboron or organotin compound) to the palladium center. Migratory insertion is another key mechanistic step, particularly in carbonylation and related reactions, where a coordinated ligand, such as carbon monoxide or an alkene, inserts into a palladium-carbon bond. While no specific studies on these mechanisms with this compound are available, the presence of the sulfur and quinoline (B57606) moieties would undoubtedly influence the electronic density at the palladium center and the steric environment, thereby affecting the kinetics and outcome of these processes.
Catalyst Deactivation Pathways and Stability Under Catalytic Conditions
The stability of a catalyst under reaction conditions is paramount for its practical application. For palladium catalysts, deactivation can occur through several pathways, including the formation of inactive palladium black (agglomerated nanoparticles), ligand degradation, or the formation of stable, off-cycle complexes. nih.gov
Heterogeneous Catalysis
There is no direct information available on the use of this compound as a heterogeneous catalyst. However, the principles of creating heterogeneous catalysts from homogeneous complexes could be applied. One common strategy is to immobilize the complex onto a solid support. The sulfonic acid group of the 5-sulfomercaptoquinoline ligand provides a convenient anchor point for immobilization onto supports with complementary functional groups, such as basic metal oxides or functionalized polymers.
For example, palladium complexes have been supported on materials like amino-functionalized siliceous mesocellular foam (AmP-MCF) and crystalline nanocellulose (CNC), creating robust and recyclable heterogeneous catalysts. A similar approach could potentially be used for this compound, transforming it into a solid-supported catalyst for use in continuous flow reactors or for easier separation and recycling. The performance of such a heterogeneous catalyst would depend on factors like the nature of the support, the method of immobilization, and the accessibility of the active palladium sites. Research in this area would be necessary to explore this potential.
No Specific Data Found for this compound Catalysis
Despite a comprehensive search for scientific literature and data, no specific information was found regarding the catalytic applications of the chemical compound "this compound."
The searches did retrieve extensive information on the broader topics of palladium catalysis, including the use of related ligands. For instance, studies on palladium complexes with 8-hydroxyquinoline (B1678124) and its various derivatives are available, detailing their synthesis, characterization, and application in reactions like Suzuki-Miyaura coupling. Similarly, research exists on the impact of other sulfur-containing ligands and sulfonation of ligands to enhance the catalytic properties of palladium complexes.
However, none of the available resources directly address "this compound." This lack of specific data makes it impossible to generate the requested article with the required focus and adherence to the provided outline. The crucial details regarding its immobilization techniques, performance metrics such as activity and selectivity, specific characterization data (e.g., TEM, SEM, BET), and the effects of modifying the 5-sulfomercaptoquinoline ligand are not present in the available scientific literature.
Therefore, the requested article cannot be generated at this time due to the absence of specific research findings on "this compound."
Future Research Directions and Advanced Methodologies
Development of Novel Synthetic Routes to Palladium 5-Sulfomercaptoquinoline Analogues
The core structure of this compound offers a versatile scaffold for the development of new catalyst analogues. Research in this area focuses on modifying the quinoline (B57606) backbone and the coordinating functional groups to fine-tune the catalyst's electronic and steric properties.
A foundational method for creating the quinoline core is the Skraup reaction. researchgate.net However, to create diverse analogues, researchers are exploring multi-step synthetic strategies. For instance, different palladium(II) halide complexes with quinolinylaminophosphonates have been synthesized, demonstrating the modularity of the quinoline ligand system. nih.gov Depending on the substitution pattern on the quinoline and the nature of the phosphonate (B1237965) ester, these ligands can coordinate to the palladium center in distinct ways, yielding a variety of complex geometries. nih.gov
The synthesis of these analogues often involves the reaction of a palladium(II) source, like potassium tetrachloropalladate(II) (K₂[PdCl₄]), with the custom-designed ligand. nih.gov For example, the synthesis of a palladium complex with methionine methyl ester, a sulfur-containing ligand, involves the dropwise addition of the ligand to the dissolved palladium salt, resulting in the precipitation of the final complex. nih.gov This general approach allows for the systematic variation of the ligand structure to produce a library of analogues for catalytic screening.
Table 1: Synthetic Approaches to Palladium(II) Quinoline-Based Analogues
| Precursor/Ligand Type | Resulting Complex Structure | Key Feature | Reference |
| Diethyl/Dibutyl [α-anilino-(quinolin-2-ylmethyl)]phosphonates | cis-[Pd(L)X₂] (X=Cl, Br) | N,N-chelation via quinoline and aniline (B41778) nitrogens. | nih.gov |
| Diethyl/Dibutyl [α-anilino-(quinolin-3-ylmethyl)]phosphonates | trans-[Pd(L)₂X₂] | Coordination only through the quinoline nitrogen. | nih.gov |
| Dialkyl [α-(quinolin-3-ylamino)-N-benzyl]phosphonates | [Pd₂(L)₃X₄] | Contains both bridging and terminal ligand molecules. | nih.gov |
| Methionine methyl ester hydrochloride | [Pd(MME)Cl₂] | Coordination with a sulfur-containing amino acid ester. | nih.gov |
In Situ Spectroscopic Studies of Reaction Mechanisms
Understanding the precise mechanism by which this compound and its analogues catalyze reactions is crucial for optimizing their performance. In situ spectroscopic techniques are indispensable tools for observing reactive intermediates and elucidating reaction pathways in real-time.
In the context of desulfinative cross-coupling reactions, in situ NMR monitoring within a sealed Young's NMR tube has proven effective for tracking the progress of the reaction and identifying key intermediates. acs.org By taking spectra at various time points, researchers have observed the formation and consumption of species like palladium sulfinate complexes and oxidative addition products, providing direct evidence for the proposed catalytic cycle. acs.org
Table 2: Spectroscopic Techniques for Mechanistic Analysis of Palladium Catalysis
| Spectroscopic Technique | Information Gained | Example Application | Reference(s) |
| NMR Spectroscopy | Identifies catalyst resting state, tracks reactant consumption and product formation, characterizes intermediates. | Observing oxidative addition complexes and palladium sulfinate species in cross-coupling reactions. | nih.govacs.org |
| ESI-MS | Detects and identifies transient cationic species and other intermediates in the catalytic cycle. | Detection of cationic Pd-complexes proposed to be highly reactive in C-H activation. | nih.gov |
| Kinetic Studies | Determines reaction rates, reaction order, and the rate-determining step (RDS) of the catalytic cycle. | Establishing that C-H activation is the rate-limiting step in S,O-ligand promoted olefination. | nih.govrsc.org |
Computational Design of Enhanced this compound Catalysts
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful predictive tool for designing next-generation catalysts. By modeling the electronic structure and reaction pathways of palladium complexes, researchers can rationally engineer ligands to enhance catalytic activity and selectivity before undertaking laboratory synthesis.
DFT studies on palladium model catalysts provide fundamental insights into structure-activity relationships. researchgate.netscilit.com Calculations have shown that for palladium nanoparticles, the low-coordinated atoms at edge and corner sites are the dominant active centers for catalysis. researchgate.net This principle can be applied to the design of supported this compound catalysts, aiming to maximize the exposure of these highly reactive sites.
Table 3: Computational Approaches for Catalyst Design
| Computational Method | Objective | Key Findings/Applications | Reference(s) |
| DFT on Nanoparticles | Identify catalytically active sites. | Edge and corner sites of Pd nanoparticles exhibit higher activity due to low coordination. | researchgate.netscilit.com |
| DFT on Reaction Mechanisms | Elucidate reaction pathways and determine rate-determining steps. | Investigation of dearomatization and annulation reactions to understand product formation. | nih.govacs.org |
| Large-Scale DFT | Bridge the size gap between computational models and experimental catalysts. | Electronic and adsorption properties of large (~300 atom) nanoparticles differ significantly from smaller clusters. | rsc.org |
Exploration of Emerging Applications in Materials Science
Beyond catalysis, the unique electronic and coordination properties of this compound make it a promising candidate for the development of advanced materials. ontosight.aiontosight.ai Research is branching into the use of this compound and its analogues as building blocks for functional materials with novel optical and electronic properties.
The interaction of palladium with sulfur- and nitrogen-containing ligands can lead to the formation of polynuclear complexes, or clusters, which exhibit interesting electronic absorption spectra. researchgate.net While simple palladium complexes often absorb in the UV region, palladium clusters can show absorption bands at longer wavelengths (~400 nm), indicating chemical bonding and electronic communication between adjacent palladium atoms. researchgate.net This opens the door to applications in optics and sensing, where materials with specific light-absorbing properties are required.
The compound can also serve as a precursor for synthesizing new nanomaterials and polymers. ontosight.ai The defined coordination of the palladium center with the 5-sulfomercaptoquinoline ligand provides a well-defined molecular unit that can be incorporated into larger material architectures, potentially leading to new materials for use in electronics or as specialized coatings. ontosight.ai
Green Chemistry Aspects in Synthesis and Catalysis
The principles of green chemistry are increasingly guiding the development of new chemical processes. For palladium catalysis, this involves creating more sustainable synthetic routes and designing catalyst systems that are efficient, reusable, and operate under environmentally benign conditions.
One major green chemistry challenge in palladium catalysis is the separation and recycling of the catalyst. A novel approach, termed "pseudo-homogeneous catalysis," combines the high reaction speed of soluble homogeneous catalysts with the easy recovery of solid heterogeneous catalysts. ncsu.edu This has been achieved by encapsulating palladium within elastic silicone-based microspheres. Reagents diffuse into the spheres to react, and the products diffuse out, while the expensive palladium catalyst remains trapped for reuse, minimizing waste. ncsu.edu
Another green strategy involves immobilizing palladium on sustainable, biodegradable supports like chitosan, a biopolymer derived from crustacean shells. nih.gov Chitosan-modified supports can effectively adsorb palladium ions from solution, which are then reduced to form highly active catalytic nanoparticles. nih.gov These catalysts have demonstrated high efficiency for reactions conducted in water, a green solvent, and show excellent stability for repeated use. nih.gov Furthermore, the direct use of plant extracts or algae for the synthesis of palladium nanoparticles represents an eco-friendly alternative to conventional methods that rely on hazardous reducing agents. mdpi.com
Table 4: Green Chemistry Strategies in Palladium Catalysis
| Strategy | Description | Advantages | Reference(s) |
| Pseudo-Homogeneous Catalysis | Palladium is loaded into permeable silicone microspheres used in a flow reactor. | Combines high speed of homogeneous catalysis with easy recovery of heterogeneous catalysis; minimizes palladium waste. | ncsu.edu |
| Biopolymer Supports | Palladium nanoparticles are immobilized on sustainable supports like chitosan. | Utilizes a renewable resource; enables catalysis in green solvents like water; high catalyst stability and reusability. | nih.gov |
| Biosynthesis of Nanoparticles | Use of plant extracts or microorganisms as reducing and capping agents to form Pd nanoparticles. | Avoids toxic chemicals; energy-efficient; produces stable and active nanoparticles. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
